8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (referred to as G499-0248 in screening libraries) is a spirocyclic molecule with a molecular formula of C22H24ClFN2O5S and a molecular weight of 482.96 g/mol . Its structure features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 5-chloro-2-methoxybenzoyl group at position 8 and a 4-fluoro-3-methylbenzenesulfonyl group at position 3.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O5S/c1-15-13-17(4-5-19(15)24)32(28,29)26-11-12-31-22(26)7-9-25(10-8-22)21(27)18-14-16(23)3-6-20(18)30-2/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWIQWUYRZXNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions under controlled conditions to form the spirocyclic structure.
Functionalization: Introduction of the chloro, methoxy, fluoro, and sulfonyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the 1-oxa-4,8-diazaspiro[4.5]decane scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Differences and Implications
The trifluoromethyl and nitro groups in compound 338761-08-3 may enhance metabolic stability but reduce solubility .
Therapeutic Potential: G499-0248 and BE99410 are prioritized in PPI modulation and spirocyclic compound libraries, whereas BG01054 (cyclopropanecarbonyl-substituted) lacks explicit therapeutic annotations .
Synthetic Accessibility :
- G499-0248 and BE99410 use commercially available sulfonyl/benzoyl building blocks, enabling scalable synthesis. In contrast, 338761-08-3 requires specialized pyridinyl and nitrobenzoyl reagents .
Pharmacokinetic and Physicochemical Trends
- Water Solubility : G499-0248’s LogSw (-3.67) reflects challenges in formulation, a common issue for spirocyclic compounds. BE99410’s dual fluoro-substitution may improve solubility slightly .
- Polar Surface Area (PSA) : G499-0248’s PSA of 63.206 Ų aligns with moderate membrane permeability, whereas BG01054’s smaller substituents may enhance bioavailability .
Biological Activity
8-(5-chloro-2-methoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound's chemical formula is , and it has a molecular weight of approximately 397.88 g/mol. The structural features contributing to its biological activity include:
- Chlorine and Fluorine Substituents : These halogens can enhance lipophilicity and bioactivity.
- Diazaspiro Framework : This unique structure may facilitate binding to biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key findings:
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : In vitro tests demonstrated that related spiro compounds inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from to .
Anticancer Activity
The compound has shown potential in cancer research:
- Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa, MCF-7) indicated that the compound induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values were reported between and depending on the cell line .
Case Studies
Several case studies highlight the biological activity of spiro compounds similar to the target compound.
-
Study on Antimicrobial Efficacy :
- Researchers evaluated a series of spiro compounds against S. aureus and found that modifications in the sulfonyl group significantly enhanced activity.
- Results indicated an MIC of for one derivative, suggesting structural optimization is crucial for potency.
-
Anticancer Mechanisms :
- A study focused on the mechanism of action in breast cancer cells showed that the compound activates caspase pathways leading to apoptosis.
- Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls, confirming apoptotic induction.
Research Findings Summary
| Biological Activity | Effect | Concentration/Activity |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | MIC: |
| Anticancer | Induction of apoptosis in HeLa cells | IC50: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
